Cas no 1187057-46-0 (3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine)

3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
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- 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine
- 1H-Pyrazol-3-amine, 5-(4-bromophenyl)-4-ethyl-
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- インチ: 1S/C11H12BrN3/c1-2-9-10(14-15-11(9)13)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15)
- InChIKey: REHUXXGDEDVTNU-UHFFFAOYSA-N
- ほほえんだ: N1C(C2=CC=C(Br)C=C2)=C(CC)C(N)=N1
3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-74994-1.0g |
3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine |
1187057-46-0 | 95.0% | 1.0g |
$288.0 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074804-5g |
3-(4-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine |
1187057-46-0 | 95% | 5g |
¥6320.0 | 2023-04-05 | |
Enamine | EN300-74994-5.0g |
3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine |
1187057-46-0 | 95.0% | 5.0g |
$836.0 | 2025-02-20 | |
Enamine | EN300-74994-10.0g |
3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine |
1187057-46-0 | 95.0% | 10.0g |
$1240.0 | 2025-02-20 | |
A2B Chem LLC | AV68731-100mg |
3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine |
1187057-46-0 | 95% | 100mg |
$141.00 | 2024-04-20 | |
Aaron | AR01AI93-250mg |
3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine |
1187057-46-0 | 95% | 250mg |
$222.00 | 2025-02-09 | |
1PlusChem | 1P01AI0R-2.5g |
3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine |
1187057-46-0 | 95% | 2.5g |
$762.00 | 2023-12-26 | |
Aaron | AR01AI93-10g |
3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine |
1187057-46-0 | 95% | 10g |
$1730.00 | 2023-12-16 | |
1PlusChem | 1P01AI0R-5g |
3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine |
1187057-46-0 | 95% | 5g |
$1096.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331026-100mg |
3-(4-Bromophenyl)-4-ethyl-1h-pyrazol-5-amine |
1187057-46-0 | 95% | 100mg |
¥2520.00 | 2024-08-09 |
3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine 関連文献
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amineに関する追加情報
Introduction to 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine (CAS No. 1187057-46-0)
3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine, identified by its CAS number 1187057-46-0, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic amine features a pyrazole core substituted with a 4-bromophenyl group and an ethyl group at the 4-position, making it a versatile scaffold for medicinal chemistry applications. The presence of the bromine atom at the phenyl ring enhances its reactivity, allowing for further functionalization and exploration of its pharmacological potential.
The compound's structure positions it as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Pyrazole derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine suggests potential applications in targeting various disease pathways, particularly those involving enzyme inhibition or receptor interaction.
Recent advancements in drug design have highlighted the importance of optimizing molecular frameworks to improve bioavailability, selectivity, and efficacy. The brominated phenyl moiety in this compound provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in constructing biaryl structures prevalent in many active pharmaceutical ingredients (APIs). This reactivity makes 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine a promising building block for generating libraries of novel compounds for high-throughput screening.
In the context of modern medicinal chemistry, the development of kinase inhibitors has been a major focus due to the critical roles kinases play in cellular signaling pathways. Pyrazole derivatives have emerged as effective scaffolds for kinase inhibition, with several FDA-approved drugs featuring pyrazole motifs. The ethyl group at the 4-position of 3-(4-bromophenyl)-1H-pyrazol-5-amine may serve as a pharmacophore that interacts with key residues in the active site of target kinases, potentially modulating their activity. Further derivatization of this compound could yield potent inhibitors with improved pharmacokinetic profiles.
Moreover, computational methods and machine learning algorithms have revolutionized the process of virtual screening and de novo drug design. The structural features of 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine, particularly the bromine substituent and the pyrazole ring system, can be effectively modeled to predict its interactions with biological targets. Such predictions are crucial for guiding experimental efforts and reducing the time required to identify lead compounds. The integration of experimental data with computational insights has accelerated the discovery pipeline, making compounds like 3-(4-bromophenyl)-1H-pyrazol-5-amine (CAS No. 1187057-46-0) more accessible for therapeutic development.
Recent studies have also explored the role of pyrazole derivatives in modulating immune responses and inflammation. The 5-amino group in this compound provides a site for further derivatization into amides or ureas, which are known to enhance binding affinity and selectivity. For instance, amide-based modifications have been shown to improve solubility and metabolic stability, critical factors for drug-like properties. By leveraging structural diversity generated from derivatives of 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine, researchers can identify molecules with tailored biological activities suitable for treating chronic inflammatory diseases or autoimmune disorders.
The synthesis of 3-(4-bromophenyl)-1H-pyrazol-5-amines can be achieved through multi-step procedures involving condensation reactions between hydrazine derivatives and β-ketoesters or β-diketones under acidic conditions. The bromination step typically employs brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) in organic solvents like dimethylformamide (DMF) or acetic acid. These synthetic routes highlight the compound's accessibility and its utility as a starting material for further chemical transformations.
In conclusion, 3-(4-bromophenyl)-1H-pyrazol-sulfonamides represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique substitution pattern allows for diverse functionalization strategies, making it a valuable scaffold for developing novel therapeutic agents. The integration of synthetic chemistry with advanced computational tools has further enhanced its utility in drug discovery programs. As research continues to uncover new biological targets and mechanisms, compounds like CAS No. 1187057 46 0 will undoubtedly play a pivotal role in shaping future treatments across various therapeutic areas.
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